Cas no 136101-17-2 (1,1'-Biphenyl, 4-pentyl-4'-[(trifluoromethyl)thio]-)

1,1'-Biphenyl, 4-pentyl-4'-[(trifluoromethyl)thio]- structure
136101-17-2 structure
Product Name:1,1'-Biphenyl, 4-pentyl-4'-[(trifluoromethyl)thio]-
CAS No:136101-17-2
MF:C18H19F3S
MW:324.40367436409
CID:1239794
PubChem ID:14816967
Update Time:2025-04-20

1,1'-Biphenyl, 4-pentyl-4'-[(trifluoromethyl)thio]- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 4-pentyl-4'-[(trifluoromethyl)thio]-
    • 1-pentyl-4-[4-(trifluoromethylsulfanyl)phenyl]benzene
    • 136101-17-2
    • 4-PENTYL-4'-[(TRIFLUOROMETHYL)SULFANYL]-1,1'-BIPHENYL
    • DTXSID40564358
    • 4'-pentyl-4-trifluoromethylsulfanyl-biphenyl
    • Inchi: 1S/C18H19F3S/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)22-18(19,20)21/h6-13H,2-5H2,1H3
    • InChI Key: NCYKTFFOTCEIJF-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C=CC(=CC=1)C1C=CC(=CC=1)CCCCC

Computed Properties

  • Exact Mass: 324.11607
  • Monoisotopic Mass: 324.11595627g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.7
  • Topological Polar Surface Area: 25.3Ų

Experimental Properties

  • PSA: 0
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